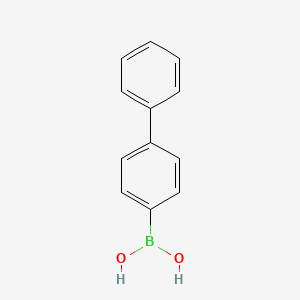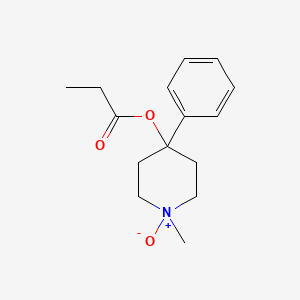
叔丁基缩水甘油醚
概述
描述
tert-Butyl glycidyl ether: is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is also known by other names such as (tert-Butoxymethyl)oxirane and 1,1-Dimethylethyl glycidyl ether . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a tert-butyl group attached to the glycidyl moiety . It is a colorless liquid with a mild odor and is used in various industrial and scientific applications .
科学研究应用
tert-Butyl glycidyl ether is widely used in scientific research due to its unique chemical properties. Some of its applications include:
作用机制
Target of Action
tert-Butyl glycidyl ether (TBGE) is primarily used as a reactive diluent in the modification of epoxy systems . It is also used in the paint industry as an organic coating material . The primary targets of TBGE are therefore the epoxy systems and the surfaces to which the paint is applied.
Mode of Action
TBGE interacts with its targets through a process known as ring-opening polymerization (ROP) . This process involves the breaking of the oxirane ring in the TBGE molecule, leading to the formation of a polymer. The polymerization process is controlled and can lead to the formation of polyglycerols with controlled molar mass and stereoregularity .
Biochemical Pathways
The key biochemical pathway involved in the action of TBGE is the ring-opening polymerization of glycidyl esters . This process leads to the formation of linear polyglycerols. The pendant butyrate groups in the TBGE molecule are readily cleaved by organobase-catalyzed methanolysis, yielding linear polyglycerols that inherit isotacticity and regioregularity from the parent polymers .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for TBGE are not readily available, it’s important to note that the compound’s physical properties, such as its liquid form and density (0.917 g/mL at 25 °C) , may influence its bioavailability and distribution.
Result of Action
The result of TBGE’s action is the formation of linear polyglycerols with controlled molar mass and stereoregularity . These polyglycerols are highly valued for their excellent hydrophilicity, biocompatibility, and multihydroxy nature . In the context of its use as a paint additive, TBGE can enhance the mechanical properties of the paint, improving its cryogenic strength, ductility, and impact resistance .
Action Environment
The action of TBGE can be influenced by various environmental factors. For instance, the efficiency of the ring-opening polymerization process can be affected by the presence of catalysts and the temperature of the reaction . Additionally, the stability and efficacy of TBGE in paint applications can be influenced by factors such as temperature, humidity, and exposure to light .
生化分析
Biochemical Properties
tert-Butyl glycidyl ether plays a significant role in biochemical reactions, particularly in the polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo zwitterionic ring expansion polymerization with B(C6F5)3, leading to the formation of cyclic polymers . This interaction involves the formation of zwitterionic intermediates, which subsequently affect the chain growth by the attack of the glycidyl oxygen of the monomer on the growing chain .
Cellular Effects
tert-Butyl glycidyl ether influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to tert-Butyl glycidyl ether can lead to unscheduled DNA synthesis in human peripheral blood lymphocytes . Additionally, acute toxic effects in animal models, such as incoordination, delirium, and CNS depression, have been reported .
Molecular Mechanism
The molecular mechanism of tert-Butyl glycidyl ether involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The zwitterionic ring expansion polymerization mechanism mentioned earlier is a prime example of how tert-Butyl glycidyl ether interacts with biomolecules to form cyclic polymers . Density functional theory calculations have been used to investigate the formation of zwitterionic intermediates and the transfer reaction to the monomer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl glycidyl ether can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl glycidyl ether can undergo hydrolysis, leading to the formation of degradation products . These degradation products can have varying effects on cellular processes, depending on the duration of exposure and the concentration of the compound.
Dosage Effects in Animal Models
The effects of tert-Butyl glycidyl ether vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as CNS depression and incoordination . The threshold effects observed in these studies highlight the importance of dosage in determining the safety and efficacy of tert-Butyl glycidyl ether in various applications.
Metabolic Pathways
tert-Butyl glycidyl ether is involved in several metabolic pathways. It can undergo hydrolysis to form various metabolites, which can then participate in further biochemical reactions . The enzymes and cofactors involved in these pathways play a crucial role in determining the metabolic fate of tert-Butyl glycidyl ether. Additionally, its effects on metabolic flux and metabolite levels can influence overall cellular metabolism.
Transport and Distribution
The transport and distribution of tert-Butyl glycidyl ether within cells and tissues are essential for understanding its biochemical effects. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the overall distribution of the compound and its metabolites, thereby affecting its biochemical activity.
Subcellular Localization
The subcellular localization of tert-Butyl glycidyl ether is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of tert-Butyl glycidyl ether within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl glycidyl ether can be synthesized through the reaction of tert-butyl alcohol with epichlorohydrin in the presence of a base . The reaction proceeds via the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether . The reaction conditions typically involve heating the mixture to a temperature range of 30-50°C and using a solid alkali such as potassium hydroxide or magnesium oxide on gamma-alumina as a catalyst .
Industrial Production Methods: In industrial settings, tert-butyl glycidyl ether is produced using similar methods but on a larger scale. The process involves the continuous addition of tert-butyl alcohol and epichlorohydrin to a reactor, followed by the removal of by-products and purification of the final product through distillation . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .
化学反应分析
Types of Reactions: tert-Butyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia, hydrogen sulfide, or sodium halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products such as amines, thiols, or halides.
相似化合物的比较
tert-Butyl glycidyl ether is similar to other glycidyl ethers such as:
- Butyl glycidyl ether
- Benzyl glycidyl ether
- Neopentyl glycol diglycidyl ether
- Glycidyl isopropyl ether
- Glycidol
Uniqueness:
- tert-Butyl glycidyl ether has a tert-butyl group, which provides steric hindrance and affects its reactivity compared to other glycidyl ethers .
- It has a higher boiling point and lower volatility, making it suitable for applications requiring high thermal stability .
- Its unique structure allows for the formation of cyclic polymers with distinct properties .
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRUJUEMVAZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024692 | |
| Record name | tert-Butyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
T-butyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Clear liquid; [CAMEO] | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-Butyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7826 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
306 °F at 760 mmHg (NTP, 1992) | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
110 °F (NTP, 1992), 110 °F | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-Butyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7826 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.917 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
7665-72-7 | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7665-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[(1,1-dimethylethoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-butoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35F8X83D0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-Butyl glycidyl ether?
A1: The molecular formula of tert-Butyl glycidyl ether is C7H14O2, and its molecular weight is 130.18 g/mol.
Q2: How is tert-Butyl glycidyl ether synthesized?
A2: tert-Butyl glycidyl ether is typically synthesized through the reaction of epichlorohydrin (ECH) and tert-butanol (TBA) in the presence of a catalyst. [, ] The reaction involves an addition reaction followed by a cyclization step.
Q3: What factors influence the yield of tert-Butyl glycidyl ether during synthesis?
A3: Research indicates that the type and amount of catalyst, reaction temperature and time, and the molar ratio of ECH to TBA significantly impact the yield of TBGE. [, ] For instance, using BF3-etherate as a catalyst and optimizing reaction parameters resulted in a TBGE yield exceeding 85%. []
Q4: How is the structure of tert-Butyl glycidyl ether confirmed?
A4: The structure of TBGE is commonly characterized using a combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FT-IR). [] GC helps determine the purity of the synthesized TBGE, while GC-MS and FT-IR provide insights into its molecular structure.
Q5: What polymerization techniques are commonly employed with tert-Butyl glycidyl ether?
A5: TBGE can be polymerized using various methods, including anionic ring-opening polymerization (AROP) [, , , , , , , ], cationic polymerization [], and zwitterionic ring expansion polymerization. [] The choice of method influences the polymer's microstructure, molecular weight, and dispersity.
Q6: Can tert-Butyl glycidyl ether be copolymerized with other monomers?
A6: Yes, TBGE readily undergoes copolymerization with a range of monomers, including ethylene carbonate (EC) [], propylene oxide [, ], butene oxide [, ], allyl glycidyl ether (AGE) [, , , ], ethoxyethyl glycidyl ether (EEGE) [, , , , ], furfuryl glycidyl ether (FGE) [], phthalic anhydride (PA) [, ], γ-thiobutyrolactone [], 3,4-dihydrocoumarin (DHCM) [], and maleic anhydride. [] This copolymerization ability allows for fine-tuning the properties of the resulting polymers for specific applications.
Q7: What is the significance of using protected glycidols like tert-Butyl glycidyl ether in polymerization?
A7: Using protected glycidols like TBGE is crucial in controlling the polymerization process and achieving desired polymer architectures. [, , , ] The protecting groups, such as the tert-butyl group in TBGE, can be selectively removed after polymerization to generate free hydroxyl groups. This strategy enables the synthesis of well-defined polymers with specific functionalities.
Q8: What are the advantages of the monomer-activated anionic polymerization of tert-Butyl glycidyl ether?
A8: Monomer-activated anionic polymerization of TBGE, using systems like tetraoctylammonium bromide as an initiator and triisobutylaluminum as a co-initiator/monomer activator, offers advantages such as controlled polymerization, high molar mass polymers with narrow dispersity, and the ability to synthesize various polyglycidol-based copolymers. [, ]
Q9: What are some unique properties of polymers derived from tert-Butyl glycidyl ether?
A9: Polymers derived from TBGE, often after deprotection to polyglycidol, exhibit desirable characteristics such as hydrophilicity, biocompatibility, and biodegradability. [, ] These properties make them suitable for various applications, including drug delivery, biomedical engineering, and personal care products.
Q10: How does the microstructure of polymers synthesized from tert-Butyl glycidyl ether influence their properties?
A10: The microstructure of TBGE-derived polymers, such as the presence of block [, , , ], statistical [, , ], or alternating [, , ] arrangements of monomer units, significantly influences their properties. For example, block copolymers can self-assemble into micelles with core-shell-corona architectures, [, , ] offering potential for drug encapsulation and delivery.
Q11: Can the properties of polymers derived from tert-Butyl glycidyl ether be further modified after polymerization?
A11: Yes, the properties of TBGE-derived polymers can be further tailored through post-polymerization modifications. [, , , , ] For example, the allyl group in poly(allyl glycidyl ether) (PAGE), derived from TBGE after deprotection, offers a versatile handle for introducing additional functional groups via thiol-ene chemistry. [, , ]
Q12: What are some examples of applications for polymers derived from tert-Butyl glycidyl ether?
A12: Polymers and copolymers derived from TBGE find use in various applications, including:
- Microgels and Nanocapsules: Cross-linked microgels and nanocapsules for controlled drug delivery and encapsulation. [, , , ]
- Surfactants and Surfmers: Amphiphilic block copolymers as surfactants and surfmers for stabilizing emulsions and miniemulsions in various applications, including drug delivery and nanocarrier synthesis. []
- Biodegradable Materials: Biodegradable poly(ester-alt-glycerol)s from TBGE and phthalic anhydride copolymers after deprotection, with potential applications in biomedical fields. [, ]
- Optically Active Polymers: Enantioselective terpolymerization of TBGE with other monomers using chiral catalysts to produce optically active polyesters with tunable properties. []
Q13: What analytical techniques are used to characterize polymers synthesized from tert-Butyl glycidyl ether?
A13: Characterization of TBGE-derived polymers typically involves techniques such as NMR spectroscopy, [, , , ] gel permeation chromatography (GPC), [, , , ] differential scanning calorimetry (DSC), [] dynamic light scattering (DLS), [, , ] cryogenic transmission electron microscopy (cryo-TEM), [, , , ] and small-angle X-ray scattering (SAXS). [, ] These methods provide insights into the polymer's molecular weight, dispersity, thermal properties, and morphology.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

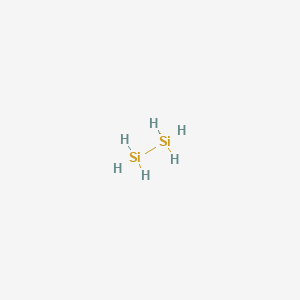
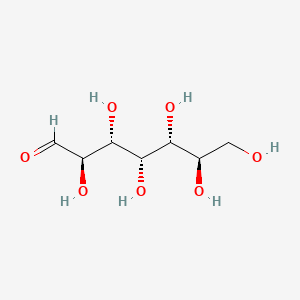
![4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid](/img/structure/B1205496.png)
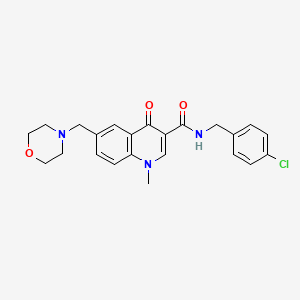

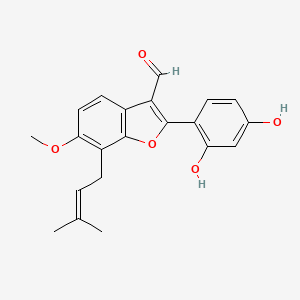
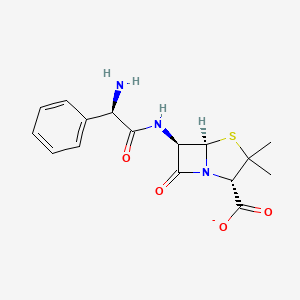
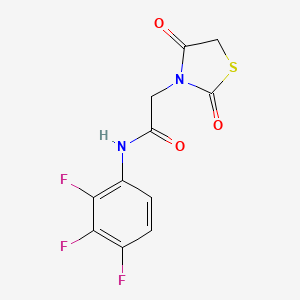
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)
![2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B1205507.png)
![2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol](/img/structure/B1205508.png)
